Geraldol

説明

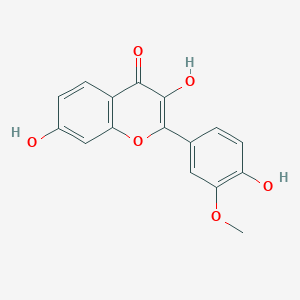

stimulates mitotic slippage; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFQRUBJBPLPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175851 | |

| Record name | Geraldol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21511-25-1 | |

| Record name | Geraldol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21511-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geraldol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geraldol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERALDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR35TI2XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical and Biological Profile of Geraldol: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide on the Flavonoid Geraldol

Abstract

This compound, a naturally occurring flavonoid and a primary active metabolite of the well-studied compound fisetin, has emerged as a molecule of significant interest in oncological and angiogenesis research. Possessing the chemical formula C₁₆H₁₂O₆, this O-methylated derivative of fisetin demonstrates enhanced cytotoxic and anti-angiogenic properties compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of action of this compound, with a focus on its potential applications in drug development. This document summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its implicated signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is classified as a flavonol, a subclass of flavonoids.[1] Its chemical identity is well-established, and its key properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₆ | [2] |

| Molecular Weight | 300.27 g/mol | [2] |

| CAS Number | 21511-25-1 | [2] |

| IUPAC Name | 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | [1] |

| Synonyms | 3,4',7-trihydroxy-3'-methoxyflavone | [1] |

| InChI Key | WRFQRUBJBPLPAM-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | [1] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably in the realms of cancer and angiogenesis. It has been consistently reported to be more potent than its precursor, fisetin, in several in vitro assays.[2][3]

Anti-Cancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. While specific IC50 values for a wide range of cell lines are not extensively published, one study on the Lewis lung carcinoma cell line indicated that this compound is more cytotoxic than fisetin.[2] Further research is required to establish a comprehensive cytotoxicity profile across multiple cancer types.

Anti-Angiogenic Activity

A key area of interest for this compound is its potent anti-angiogenic effects. It has been shown to inhibit endothelial cell migration and proliferation, crucial steps in the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3]

Pharmacokinetics

This compound is the primary and dominant circulating metabolite of fisetin in mice.[4][5] Pharmacokinetic studies following the administration of fisetin have revealed that this compound achieves higher maximum concentrations (Cmax) and has a larger area under the curve (AUC) compared to fisetin itself, suggesting that the in vivo activities of fisetin may be largely attributable to its conversion to this compound.[4][5]

| Parameter | Fisetin (i.v. 2 mg/kg) | This compound (from Fisetin i.v. 2 mg/kg) | Fisetin (p.o. 100 mg/kg) | This compound (from Fisetin p.o. 100 mg/kg) | Fisetin (p.o. 200 mg/kg) | This compound (from Fisetin p.o. 200 mg/kg) | Reference |

| Cmax (ng/mL) | 1146.7 ± 204.5 | 134.3 ± 27.5 | 102.8 ± 36.4 | 473.6 ± 123.7 | 256.4 ± 89.1 | 1156.9 ± 245.8 | [4] |

| AUC₀₋t (ng·h/mL) | 321.5 ± 54.7 | 258.9 ± 46.3 | 123.7 ± 45.9 | 1248.6 ± 321.5 | 398.7 ± 132.4 | 3897.6 ± 987.4 | [4] |

Enzyme Inhibition

This compound and fisetin have been shown to inhibit human cytochrome P450 (CYP) enzymes, with a notable inhibitory effect on CYP2C8. This suggests a potential for drug-drug interactions.

| Compound | Inhibition Mode | Ki (μM) | Reference |

| Fisetin | Non-competitive | 4.1 | [6] |

| This compound | Non-competitive | 11.5 | [6] |

Signaling Pathways

The anti-cancer and anti-angiogenic effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Fisetin has been shown to inhibit this pathway, and it is highly probable that this compound exerts a similar, if not more potent, effect. This inhibition leads to decreased cell proliferation and the induction of apoptosis in cancer cells.

Caption: this compound's proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Studies on fisetin suggest that it can downregulate this pathway, and it is likely that this compound shares this mechanism of action, contributing to its anti-cancer effects.

Caption: Proposed inhibitory effect of this compound on the MAPK/ERK signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., Lewis lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells (e.g., HUVECs).

-

Cell Monolayer: Grow endothelial cells to a confluent monolayer in a 6-well or 12-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess cell migration.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.

-

Cell Lysis: Treat cancer or endothelial cells with this compound for a specified time, then lyse the cells in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound is a promising natural product with significant potential for development as an anti-cancer and anti-angiogenic agent. Its enhanced potency compared to its well-studied precursor, fisetin, and its favorable pharmacokinetic profile make it an attractive candidate for further investigation. Future research should focus on elucidating its precise molecular targets, conducting comprehensive in vivo efficacy and toxicity studies, and developing optimized formulations to enhance its bioavailability and therapeutic index. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound towards potential clinical applications.

References

- 1. Novel role of the dietary flavonoid fisetin in suppressing rRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fisetin disposition and metabolism in mice: Identification of this compound as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:21511-25-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of absolute conversion to this compound from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Geraldol: A Comprehensive Technical Whitepaper on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraldol, a methoxylated derivative of the flavonoid fisetin, has emerged as a significant bioactive metabolite with therapeutic potential exceeding its parent compound in certain contexts. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing the experimental methodologies that led to its identification. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are illustrated using detailed diagrams to elucidate its mechanism of action. This document serves as a comprehensive resource for researchers and professionals in the fields of pharmacology, oncology, and drug development, offering a foundational understanding of this compound's scientific and clinical promise.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Fisetin (3,3′,4′,7-tetrahydroxyflavone), a prominent flavonol present in various fruits and vegetables, has been the subject of extensive research. However, the in vivo activity of many flavonoids is often attributed to their metabolic derivatives. This compound (3,4′,7-trihydroxy-3′-methoxyflavone) stands out as the primary and most active metabolite of fisetin.[1][2][3] This whitepaper consolidates the current knowledge on the discovery, natural origin, and biological significance of this compound, with a technical focus on the experimental evidence.

Discovery and Origin of this compound

Identification as a Fisetin Metabolite

The discovery of this compound is intrinsically linked to the investigation of fisetin's pharmacokinetics and metabolism. Early studies on fisetin revealed its rapid in vivo transformation into more active forms. Through meticulous experimental work, this compound was identified as the 3'-methoxylated metabolite of fisetin.[2][4] This metabolic conversion is a critical step that enhances the bioavailability and, in some cases, the biological activity of the parent compound.[2]

The identification of this compound was primarily achieved through the use of advanced analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[1][3] Researchers observed that after the administration of fisetin to mice, a new compound with a molecular weight of 300 Da appeared in the plasma, corresponding to a methoxylated form of fisetin.[1][3] The identity of this metabolite was unequivocally confirmed by comparing its chromatographic retention time and UV spectrum with a synthesized standard of 3,4′,7-trihydroxy-3′-methoxyflavone (this compound).[1]

Natural Occurrence

While primarily known as a metabolite of fisetin, this compound has also been identified as a natural constituent in certain plant species. It has been isolated from the herbs of Lotus corniculatus L. and has been reported in Anthyllis vulneraria and Strychnos spinosa.[1][4][5] Additionally, it was isolated from the roots of Akschindlium godefroyanum.[4] This suggests that while metabolic conversion is a primary source in organisms consuming fisetin, this compound also exists pre-formed in the plant kingdom.

Experimental Protocols

Identification and Pharmacokinetic Analysis of this compound in Mouse Plasma

The following protocol outlines the key steps used in the identification and quantification of this compound in mouse plasma following the administration of fisetin, as derived from published studies.[2]

Objective: To determine the concentration of fisetin and its metabolite, this compound, in mouse plasma over time to understand their pharmacokinetic profiles.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow:

Caption: Experimental workflow for the pharmacokinetic analysis of this compound.

Detailed Steps:

-

Animal Dosing: Fisetin is administered to mice either intravenously (i.v.) or orally (p.o.) at specific doses (e.g., 2 mg/kg i.v. and 100 or 200 mg/kg p.o.).[2][6]

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Sample Preparation: Plasma is separated from the blood samples by centrifugation. Direct protein precipitation is then performed on the plasma samples.[2]

-

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system for separation and detection.

-

Chromatography: A C18 column is typically used for chromatographic separation.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify fisetin and this compound.

-

-

Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC).[2]

Quantitative Data

The following tables summarize the pharmacokinetic parameters of fisetin and this compound in mice after oral administration of fisetin. The data clearly indicates that this compound achieves higher plasma concentrations and has greater systemic exposure than its parent compound, fisetin.[2]

Table 1: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Oral Administration of Fisetin (100 mg/kg)

| Compound | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) |

| Fisetin | 25.4 ± 8.1 | 0.25 | 28.7 ± 9.2 |

| This compound | 134.2 ± 33.5 | 0.5 | 345.6 ± 89.1 |

Table 2: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Oral Administration of Fisetin (200 mg/kg)

| Compound | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) |

| Fisetin | 88.7 ± 21.3 | 0.5 | 112.5 ± 27.8 |

| This compound | 456.9 ± 112.7 | 1.0 | 1289.4 ± 312.6 |

Data presented as mean ± standard deviation.

Biological Activity and Signaling Pathways

This compound has been shown to be more cytotoxic to tumor cells than fisetin and also inhibits the migration and proliferation of endothelial cells, suggesting potent anti-angiogenic properties.[1][3] One of the key signaling pathways implicated in the biological activity of this compound is the MAPK/ERK pathway.[7]

Inhibition of the MAPK/ERK Signaling Pathway

Studies have demonstrated that both fisetin and this compound can negatively regulate the MAPK signaling pathway.[7] This inhibition is significant as the MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Gene expression analysis has revealed that this compound downregulates several key genes within this pathway, including MAPK3 (ERK1) and FOS (a component of the AP-1 transcription factor).[7]

Caption: this compound's inhibitory effect on the MAPK/ERK signaling pathway.

Conclusion

This compound, initially identified as the primary metabolite of fisetin, has garnered significant scientific interest due to its enhanced bioavailability and potent biological activities. Its discovery through advanced analytical techniques has paved the way for a deeper understanding of flavonoid metabolism and its implications for therapeutic efficacy. The superior pharmacokinetic profile of this compound compared to fisetin, coupled with its ability to modulate critical signaling pathways such as the MAPK/ERK cascade, underscores its potential as a lead compound in the development of novel anticancer and anti-angiogenic therapies. This technical whitepaper provides a comprehensive overview of the foundational knowledge of this compound, offering a valuable resource for the scientific community to guide future research and drug development endeavors.

References

- 1. This compound | CAS:21511-25-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. Identification of absolute conversion to this compound from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:21511-25-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | C16H12O6 | CID 5482101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel role of the dietary flavonoid fisetin in suppressing rRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Geraniol

Disclaimer: Initial searches for the compound "Geraldol" did not yield any matching results in scientific literature. It is highly probable that this name is a misspelling of Geraniol , a well-documented monoterpenoid alcohol. This guide will, therefore, focus on Geraniol. Subsequent searches have identified a flavonoid compound named this compound, which is a metabolite of Fisetin.[1][2][3][4] However, given the context of natural compound sourcing and biosynthesis pathways, Geraniol is the more likely intended subject. Should you require information on the flavonoid this compound, please submit a revised query.

Introduction to Geraniol

Geraniol is a naturally occurring acyclic monoterpene alcohol with the chemical formula C₁₀H₁₈O. It is a primary component of the essential oils of various aromatic plants and is recognized for its characteristic sweet, rose-like fragrance.[5][6] Due to its pleasant scent and various biological activities, Geraniol is extensively used in the fragrance, cosmetic, and food industries.[5][7] It also possesses notable insect-repelling and antimicrobial properties.[5] Geraniol is a clear to pale-yellow oil that is soluble in most organic solvents but insoluble in water.[8][9]

Natural Sources of Geraniol

Geraniol is found in over 250 essential oils.[9] The primary and most commercially significant natural sources are plants from which essential oils are extracted. The concentration of Geraniol can vary significantly depending on the plant species, geographical location, and harvesting time.

Key natural sources include:

-

Palmarosa (Cymbopogon martinii): The essential oil of Palmarosa is one of the richest natural sources of Geraniol.[10][11]

-

Geranium (Pelargonium graveolens): Geranium oil is a significant source of Geraniol, contributing to its rosy scent.[12]

-

Rose (Rosa damascena): Rose oil contains a substantial amount of Geraniol, which is a key contributor to its iconic fragrance.[9][13]

-

Lemongrass (Cymbopogon citratus): Lemongrass essential oil is another notable source of Geraniol.[5][10]

-

Citronella (Cymbopogon winterianus): Citronella oil is well-known for its insect-repellent properties, which are partly attributed to its Geraniol content.[7][8]

-

Monarda fistulosa : This plant has been reported to have a very high concentration of Geraniol in its essential oil.[8][9]

Quantitative Data on Geraniol Content

The following table summarizes the quantitative data for Geraniol content in the essential oils of several key plant sources.

| Plant Species | Common Name | Geraniol Content (% of Essential Oil) | Reference(s) |

| Cymbopogon martinii | Palmarosa | up to 85% | [10][11] |

| Monarda fistulosa | Wild Bergamot | > 95% | [8][9] |

| Ninde Oil | Aeolanthus myrianthus | 66.0% | [8][9] |

| Rosa damascena | Damask Rose | 44.4% | [8][9] |

| Pelargonium graveolens | Geranium | 27.98% | [12] |

| Cymbopogon winterianus | Citronella | 24.8% | [8] |

Experimental Protocols

A common method for extracting essential oils, including Geraniol, from plant material is steam distillation .[5][14]

Principle: Steam is passed through the plant material, causing the volatile compounds, including Geraniol, to vaporize. The mixture of steam and volatile compounds is then condensed, yielding a two-phase system of water (hydrosol) and the essential oil.

Detailed Protocol for Steam Distillation:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, flowers) is loaded into the distillation flask.

-

Steam Generation: Steam is generated in a separate flask and introduced into the bottom of the flask containing the plant material.

-

Distillation: The steam passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, consisting of the essential oil and water, is collected in a receiving vessel. Due to their immiscibility, the essential oil will typically form a layer on top of the water and can be separated.

Fractional distillation is a technique used to separate Geraniol from other components of the essential oil based on differences in their boiling points.[14]

Principle: The essential oil mixture is heated, and the component with the lowest boiling point vaporizes first. This vapor is then condensed and collected.

Detailed Protocol for Fractional Distillation:

-

Apparatus Setup: A fractional distillation apparatus, which includes a heating mantle, a distillation flask, a fractionating column, a condenser, and a receiving flask, is assembled.

-

Heating: The essential oil is placed in the distillation flask and gently heated.

-

Separation in the Column: As the vapor mixture rises through the fractionating column, it undergoes a series of condensations and vaporizations, which enriches the vapor with the more volatile component (in this case, often Geraniol).

-

Condensation and Collection: The vapor of the purified component reaches the top of the column, passes into the condenser, and is collected in the receiving flask.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying Geraniol in an essential oil sample.[12][15][16]

Principle: GC separates the components of the essential oil based on their volatility and interaction with a stationary phase. The separated components then enter the MS, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Detailed Protocol for GC-MS Analysis:

-

Sample Preparation: A diluted solution of the essential oil in a suitable solvent (e.g., hexane) is prepared. An internal standard may be added for accurate quantification.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The separation of compounds occurs in the column.

-

Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

-

Data Analysis: The resulting mass spectrum is compared to a library of known spectra to identify the compound. The area under the peak in the chromatogram is used to quantify the amount of Geraniol present.

Biosynthesis of Geraniol

Geraniol is synthesized in plants from geranyl diphosphate (GPP).[8][17] GPP is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[17][18] These five-carbon precursors are synthesized via two main pathways: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, which occurs in the plastids.[6][8][17] In most flowering plants, the biosynthesis of Geraniol is understood to occur in the plastids, utilizing precursors from the MEP pathway.[6] However, some plants may use alternative cytosolic pathways.[6] The final step in Geraniol biosynthesis is the conversion of GPP to Geraniol, a reaction catalyzed by the enzyme geraniol synthase (GES).[8]

Mandatory Visualizations

Caption: Biosynthesis of Geraniol via the MVA and MEP pathways.

Caption: Experimental workflow for Geraniol isolation and analysis.

References

- 1. This compound | CAS:21511-25-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H12O6 | CID 5482101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C16H12O6 | CID 5482101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mirimichigreen.com [mirimichigreen.com]

- 6. news.ssbcrack.com [news.ssbcrack.com]

- 7. foreverest.net [foreverest.net]

- 8. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]

- 9. One Hundred Faces of Geraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ScenTree - Geraniol (CAS N° 106-24-1) [scentree.co]

- 11. ScenTree - Geraniol (CAS N° 106-24-1) [scentree.co]

- 12. ijpjournal.com [ijpjournal.com]

- 13. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. DSpace [digital.library.adelaide.edu.au]

- 16. scilit.com [scilit.com]

- 17. Biosynthesis of geranate via isopentenol utilization pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide to Geraldol: A Flavonoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraldol, a naturally occurring flavonoid and the primary active metabolite of the well-studied compound fisetin, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of this compound's chemical properties, experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways. With a Chemical Abstracts Service (CAS) number of 21511-25-1, this compound presents a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This document is intended to serve as a foundational resource for researchers engaged in the investigation and application of this potent flavonoid.

Chemical and Physical Properties

This compound, systematically named 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is a flavonoid belonging to the flavonol subclass. Its chemical structure is characterized by a C6-C3-C6 backbone with hydroxyl and methoxy functional groups that contribute to its biological activity. A summary of its key chemical and physical properties is presented below for easy reference.

| Property | Value | Citation |

| CAS Number | 21511-25-1 | |

| Molecular Formula | C₁₆H₁₂O₆ | |

| Molecular Weight | 300.27 g/mol | |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Melting Point | Data not available. A related compound, 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one, has a reported melting point of 288 °C. | [2] |

| Boiling Point | Data not available. |

Spectroscopic Data

The structural elucidation and identification of this compound are primarily achieved through various spectroscopic techniques. Below is a summary of available mass spectrometry data. While specific NMR and UV-Vis spectral data are not extensively published, general characteristics for flavonoids can be referenced for preliminary analysis.

| Spectroscopic Data | Value | Citation |

| Mass Spectrometry (MS) | [M+H]⁺: 301.0707[M-H]⁻: 299.0561 | |

| UV-Vis Spectroscopy | The UV spectrum of this compound is reported to be identical to that of its precursor, fisetin. | [3] |

| ¹H NMR Spectroscopy | Detailed spectral data not readily available. | |

| ¹³C NMR Spectroscopy | Detailed spectral data not readily available. |

Experimental Protocols

Pharmacokinetic Analysis of Fisetin Metabolism to this compound in Mice

This protocol is adapted from a study investigating the in vivo conversion of fisetin to this compound.[4][5]

Objective: To determine the pharmacokinetic profile of this compound following the administration of fisetin in mice.

Materials:

-

Fisetin

-

Male ICR mice

-

LC-MS/MS system

-

Solvents for extraction and chromatography (e.g., acetonitrile, formic acid)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Animal Dosing: Administer fisetin to mice via intravenous (i.v.) and oral (p.o.) routes at appropriate dosages (e.g., 2 mg/kg for i.v. and 100-200 mg/kg for p.o.).

-

Blood Sampling: Collect blood samples from the mice at various time points post-administration.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Protein Precipitation: Precipitate proteins from the plasma samples by adding a suitable solvent like acetonitrile.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both fisetin and this compound.

-

Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, AUC, and bioavailability.

In Vitro Angiogenesis Inhibition Assay

This protocol outlines a general method to assess the anti-angiogenic properties of this compound.

Objective: To evaluate the inhibitory effect of this compound on endothelial cell migration and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

This compound stock solution

-

96-well plates

-

Matrigel or similar basement membrane matrix

-

Microscope for imaging

Procedure:

-

Cell Culture: Culture HUVECs under standard conditions.

-

Endothelial Cell Migration Assay (Wound Healing Assay):

-

Grow HUVECs to a confluent monolayer in a 96-well plate.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treat the cells with varying concentrations of this compound.

-

Monitor and image the closure of the wound over time to assess cell migration.

-

-

Endothelial Cell Proliferation Assay:

-

Seed HUVECs in a 96-well plate at a low density.

-

Treat the cells with different concentrations of this compound.

-

After a set incubation period, assess cell proliferation using a suitable method (e.g., MTT assay, direct cell counting).

-

Signaling Pathways and Mechanism of Action

This compound, as a metabolite of fisetin, is believed to exert its biological effects through the modulation of several key signaling pathways implicated in cell growth, proliferation, and angiogenesis. While research is ongoing to fully elucidate its specific mechanisms, evidence suggests its involvement in the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Fisetin, the precursor to this compound, has been shown to inhibit this pathway, and it is hypothesized that this compound may have a more potent inhibitory effect.

Caption: Proposed inhibitory effect of this compound on the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and angiogenesis. Aberrant activation of this pathway is frequently observed in cancer. Fisetin is known to modulate this pathway, and as its more potent metabolite, this compound is expected to exhibit stronger inhibitory effects.

Caption: Postulated inhibitory mechanism of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the context of cancer and inflammatory conditions. Its role as the more active metabolite of fisetin underscores the importance of studying not just parent compounds but also their metabolic derivatives. The information compiled in this technical guide, from its fundamental chemical properties to its interaction with key cellular signaling pathways, provides a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular targets of this compound, optimizing its synthesis, and conducting preclinical and clinical studies to validate its efficacy and safety in various disease models. The continued exploration of this compound is poised to unlock new avenues for the development of targeted and effective therapies.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. 3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | C16H12O6 | CID 5378244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fisetin disposition and metabolism in mice: Identification of this compound as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of absolute conversion to this compound from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unable to Identify "Geraldol" in Scientific Literature

Following a comprehensive search of available scientific and medical databases, no information was found regarding a compound or drug named "Geraldol." This suggests that "this compound" may be one of the following:

-

A misspelled name: It is possible that the name is misspelled. Please verify the correct spelling.

-

An internal or preclinical codename: The compound may be in the very early stages of development and not yet disclosed in public literature.

-

A hypothetical or fictional substance: The name may refer to a theoretical compound not yet synthesized or tested.

Without a verifiable and documented subject, it is not possible to provide an in-depth technical guide on its mechanism of action, as no data on its biological activity, associated signaling pathways, or experimental validation exists in the public domain.

Researchers, scientists, and drug development professionals are encouraged to confirm the identity and spelling of the compound of interest. Once a valid name is provided, a thorough literature search can be conducted to assemble the requested technical guide, including data tables, experimental protocols, and pathway diagrams.

An In-Depth Technical Guide on the Biological Activity of Flavonoids Structurally Related to 3,4',7-Trihydroxy-3'-methoxyflavone

Disclaimer: Direct experimental data on the biological activity of 3,4',7-trihydroxy-3'-methoxyflavone is scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the biological activities of two closely related and well-studied flavonoids: Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone) and Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone). These compounds share a similar substitution pattern on the B-ring, which is a critical determinant of their biological effects, and thus can serve as valuable surrogates for predicting the potential activities of the target compound.

Introduction to Chrysoeriol and Diosmetin

Chrysoeriol and Diosmetin are naturally occurring flavonoids found in a variety of plants, including citrus fruits, and have been the subject of extensive research for their diverse pharmacological properties.[1][2] Their structural similarity to 3,4',7-trihydroxy-3'-methoxyflavone, particularly the methoxy and hydroxy groups on the B-ring, suggests that they may share similar mechanisms of action. This guide will delve into their antioxidant, anti-inflammatory, and anticancer activities, providing quantitative data, experimental protocols, and visualizations of the key signaling pathways they modulate.

Core Biological Activities

Chrysoeriol and Diosmetin exhibit a broad spectrum of biological activities, with their antioxidant, anti-inflammatory, and anticancer effects being the most extensively studied.[1][3][4][5]

Antioxidant Activity

The antioxidant properties of these flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The arrangement of hydroxyl and methoxy groups on their phenolic rings is crucial for this activity.

Anti-inflammatory Activity

Both Chrysoeriol and Diosmetin have demonstrated potent anti-inflammatory effects. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[6][7] This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[8]

Anticancer Activity

A significant body of research points to the anticancer potential of Chrysoeriol and Diosmetin.[4][5] They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Chrysoeriol and Diosmetin from various in vitro and in vivo studies.

Table 1: Anticancer and Anti-inflammatory Activity of Chrysoeriol

| Biological Activity | Cell Line/Model | IC50/MIC/Concentration | Reference |

| Anticancer | |||

| Cytotoxicity | A549 (Lung Cancer) | 7.5, 15, and 30 µM (induces G1 arrest) | [6] |

| Anti-inflammatory | |||

| Inhibition of IL-6, IL-1β, and TNF-α | RAW 264.7 | 20 µM | [6] |

| Antimicrobial | |||

| Antibacterial | E. faecalis | 1 µg/ml (MIC) | [6] |

| B. subtilis | 1 µg/ml (MIC) | [6] | |

| S. aureus | 0.25 µg/ml (MIC) | [6] | |

| P. aeruginosa | 0.12 µg/ml (MIC) | [6] | |

| K. pneumoniae | 0.25 µg/ml (MIC) | [6] | |

| E. coli | 0.06 µg/ml (MIC) | [6] | |

| Antidiabetic | |||

| Reduction of plasma glucose, etc. | Streptozotocin-induced diabetic rats | 20 mg/kg | [6] |

Table 2: Anticancer and Anti-inflammatory Activity of Structurally Related Flavonoids

| Flavonoid | Biological Activity | Cell Line/Model | IC50 (µM) | Reference |

| 5,7-dihydroxy-3,4'-dimethoxyflavone | Anticancer | MCF-7 (Breast) | 50.98 ± 1.8 | [9] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Anticancer | DU145 (Prostate) | ~25 (after 24h) | [10] |

| 5,7-dimethoxyflavone | Anticancer | HepG2 (Liver) | 25 | [9] |

| 6,3´,4´-trihydroxyflavone | Anti-inflammatory (NO suppression) | RAW 264.7 (2D) | 22.1 | [11] |

| RAW 264.7 (3D) | 35.6 | [11] | ||

| 7,3´,4´-trihydroxyflavone | Anti-inflammatory (NO suppression) | RAW 264.7 (2D) | 26.7 | [11] |

| RAW 264.7 (3D) | 48.6 | [11] | ||

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | Anti-inflammatory (NO release) | RAW 264.7 | 5.77 ± 0.66 | [12] |

| Anti-inflammatory (PGE2 release) | RAW 264.7 | 9.70 ± 1.46 | [12] | |

| Anti-inflammatory (IL-6 release) | RAW 264.7 | 13.34 ± 4.92 | [12] | |

| Anti-inflammatory (TNF-α release) | RAW 264.7 | 16.14 ± 2.19 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of these flavonoids.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is commonly used to determine the free radical scavenging capacity of a compound.[13]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test compound solutions at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol or ethanol as a blank.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add a fixed volume of the DPPH solution to each dilution of the test compound in a 96-well plate.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

MTT Assay (Cell Viability and Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

MTT solution (typically 5 mg/mL in phosphate-buffered saline).

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Cell culture medium.

-

Test compound.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages.[11]

-

Principle: Nitric oxide is unstable and quickly converts to nitrite and nitrate. The Griess reagent system is used to quantify nitrite concentration in the cell culture supernatant as an indicator of NO production.

-

Reagents:

-

Griess Reagent A (e.g., sulfanilamide in phosphoric acid).

-

Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite standard solutions.

-

Cell culture medium.

-

Lipopolysaccharide (LPS) to stimulate NO production.

-

Test compound.

-

-

Procedure:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for a certain period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent (A and B mixed) and incubate at room temperature for about 10-15 minutes.

-

Measure the absorbance at around 540 nm.

-

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is then calculated.

Signaling Pathways and Visualizations

Chrysoeriol and related flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chrysoeriol has been shown to inhibit this pathway.[6]

References

- 1. Diosmetin as a promising natural therapeutic agent: In vivo, in vitro mechanisms, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 11. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]

- 12. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

Geraldol: An Active Metabolite of Fisetin – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Emerging research has identified geraldol (3,4',7-trihydroxy-3'-methoxyflavone) as a primary and biologically active metabolite of fisetin. This technical guide provides an in-depth overview of this compound's formation from fisetin, its pharmacokinetic profile, and its effects on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Fisetin Metabolism and this compound Formation

Following administration, fisetin undergoes rapid and extensive metabolism in vivo. One of the principal metabolic pathways is O-methylation, which results in the formation of this compound. This biotransformation is a crucial step in understanding the overall pharmacological effects attributed to fisetin, as this compound itself exhibits significant biological activity, in some cases even greater than the parent compound.[1][2]

Enzymatic Conversion

The conversion of fisetin to this compound is catalyzed by catechol-O-methyltransferase (COMT), an enzyme responsible for methylating catechol-containing compounds. The catechol moiety in the B-ring of fisetin is the primary site of this enzymatic modification.

Quantitative Data on Fisetin and this compound Pharmacokinetics

The pharmacokinetic parameters of fisetin and its metabolite this compound have been investigated in murine models. These studies reveal a rapid conversion of fisetin to this compound and highlight the significant systemic exposure to the metabolite.

| Parameter | Fisetin (2 mg/kg, i.v.) | This compound (from Fisetin) | Fisetin (100 mg/kg, p.o.) | This compound (from Fisetin) | Fisetin (200 mg/kg, p.o.) | This compound (from Fisetin) | Reference |

| Cmax (ng/mL) | - | - | 13.5 ± 4.5 | 45.3 ± 11.2 | 84.6 ± 21.3 | 211.4 ± 45.8 | [1] |

| AUC (ng·h/mL) | 112.8 ± 23.4 | 345.6 ± 54.3 | 21.7 ± 6.9 | 154.8 ± 32.1 | 178.9 ± 45.6 | 987.6 ± 123.4 | [1] |

| Absolute Bioavailability (%) | - | - | 7.8 | - | 31.7 | - | [1] |

| Parameter | Fisetin (223 mg/kg, i.p. in mice) | Reference |

| Cmax (µg/mL) | 2.5 | [2] |

| Tmax (min) | 15 | [2] |

| Terminal Half-life (h) | 3.1 | [2] |

Experimental Protocols

Quantification of Fisetin and this compound in Plasma by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of fisetin and this compound in plasma samples.

a) Sample Preparation (Protein Precipitation) [1]

-

To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., quercetin).

-

Vortex for 5 minutes to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b) HPLC-MS/MS Parameters

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fisetin: m/z 285 -> 135

-

This compound: m/z 299 -> 284

-

Internal Standard (Quercetin): m/z 301 -> 151

-

-

Data Analysis: Quantify concentrations using a calibration curve generated with standards of known concentrations.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details a method to assess the cytotoxic effects of fisetin and this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of fisetin or this compound (e.g., 0, 25, 50, 100 µM) for 72 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell Migration Analysis (Wound Healing Assay)

This protocol outlines a method to evaluate the effect of fisetin and this compound on cell migration.

-

Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 6-well plate and grow to a confluent monolayer.[4]

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of fisetin or this compound (e.g., 25 and 50 µM).[4]

-

Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Signaling Pathways and Experimental Workflows

Fisetin and its metabolite this compound have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

Fisetin has been identified as a dual inhibitor of the PI3K/Akt and mTOR signaling pathways. By inhibiting these pathways, fisetin can suppress cancer cell proliferation and induce apoptosis. Molecular docking studies suggest that fisetin can physically interact with mTOR.[5][6]

MAPK Signaling Pathway

Fisetin and this compound have also been shown to downregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.

Experimental Workflow: From Fisetin Administration to Data Analysis

The following diagram illustrates a typical experimental workflow for studying the metabolism and biological activity of fisetin.

References

- 1. Identification of absolute conversion to this compound from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fisetin disposition and metabolism in mice: Identification of this compound as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fisetin-induced cell death in human ovarian cancer cell lines via zbp1-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dietary flavonoid fisetin: A novel dual inhibitor of PI3K/Akt and mTOR for prostate cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of Geraldol: A Pathway Awaiting Discovery

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery and development. Among the myriad of natural products, the putative molecule "Geraldol" has emerged as a subject of interest. However, an exhaustive search of the current scientific literature and biochemical databases reveals a significant knowledge gap: the biosynthetic pathway of this compound remains entirely uncharacterized. This whitepaper serves to address this absence of information, outlining the current state of knowledge (or lack thereof) and proposing a strategic framework for the elucidation of its synthesis. While quantitative data and established experimental protocols for this compound are not available, this document will leverage analogous pathways of structurally similar compounds to hypothesize potential synthetic routes and lay the groundwork for future research endeavors.

Introduction

The quest to understand the biosynthesis of natural products is driven by the potential to harness and engineer these pathways for the sustainable production of valuable molecules. A thorough understanding of the enzymatic machinery and metabolic intermediates is critical for applications ranging from synthetic biology to the development of novel therapeutics. This guide confronts the current void in our understanding of this compound's biosynthesis and aims to provide a foundational resource for researchers poised to investigate this uncharted territory.

The Search for a Pathway: Current Status

As of the latest literature review, there are no published studies detailing the biosynthesis of this compound. Searches for precursor molecules, enzymatic steps, and genetic clusters associated with "this compound" have yielded no results. This suggests several possibilities:

-

A Novel, Undiscovered Pathway: this compound may be synthesized through a completely new set of biochemical reactions not yet described.

-

A Recently Discovered Compound: The molecule may have been so recently identified that its biosynthesis has not yet been investigated or published.

-

A Compound of Proprietary Nature: Information regarding its synthesis may be held within a private entity and not publicly disclosed.

-

A Misnomer or Alternative Nomenclature: The compound may be known by a different name in the scientific literature.

Given the lack of direct evidence, the subsequent sections will focus on a hypothetical framework based on common biosynthetic strategies for similar classes of molecules.

Hypothetical Biosynthetic Frameworks

Without a known structure for this compound, we can only speculate on its biosynthetic origins. Let us assume, for the purpose of this guide, that "this compound" belongs to a known class of natural products, such as terpenoids, alkaloids, or polyketides. Below, we outline a generalized workflow for elucidating a novel biosynthetic pathway, which would be applicable to this compound.

Workflow for Elucidating the Biosynthesis of a Novel Compound

In Vivo Metabolism of Fisetin to Geraldol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetin, a naturally occurring flavonoid with a range of documented health benefits, undergoes rapid and extensive metabolism in vivo, significantly influencing its bioavailability and biological activity. A primary metabolic pathway is the methylation of fisetin to its 3'-O-methylated metabolite, geraldol. This technical guide provides a comprehensive overview of the in vivo conversion of fisetin to this compound, presenting key quantitative data from preclinical studies, detailing the experimental methodologies employed for its investigation, and illustrating the metabolic pathway and experimental workflow through diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug metabolism, and natural product development.

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone) is a flavonol found in various fruits and vegetables, including strawberries, apples, and onions.[1] It has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and senolytic activities. However, the clinical translation of fisetin is often challenged by its low bioavailability and rapid metabolism.

One of the principal metabolic transformations of fisetin in vivo is its conversion to this compound (3,4',7-trihydroxy-3'-methoxyflavone).[1][2] This methylation reaction significantly alters the physicochemical and biological properties of the parent compound. Understanding the pharmacokinetics and metabolic fate of fisetin, particularly its conversion to this compound, is crucial for the design of effective therapeutic strategies and the interpretation of preclinical and clinical study outcomes. Studies in mice have shown that this compound is the predominant circulating metabolite following fisetin administration, with plasma concentrations of this compound exceeding those of the parent fisetin.[1][3]

Quantitative Pharmacokinetic Data

The in vivo metabolism of fisetin to this compound has been quantified in murine models, providing valuable insights into the extent and rate of this conversion. The following tables summarize key pharmacokinetic parameters of fisetin and this compound following intravenous (i.v.) and oral (p.o.) administration of fisetin in mice.

Table 1: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Intravenous Administration of Fisetin (2 mg/kg) [1][3]

| Parameter | Fisetin | This compound |

| Cmax (ng/mL) | 1358.3 ± 224.5 | 321.7 ± 45.2 |

| AUClast (ng·h/mL) | 203.8 ± 30.1 | 487.6 ± 73.4 |

| T½ (h) | 0.2 ± 0.1 | 1.8 ± 0.4 |

Table 2: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Oral Administration of Fisetin [1][3]

| Dose | Parameter | Fisetin | This compound |

| 100 mg/kg | Cmax (ng/mL) | 23.4 ± 8.1 | 189.7 ± 43.2 |

| AUClast (ng·h/mL) | 45.7 ± 15.8 | 1089.2 ± 245.8 | |

| T½ (h) | 1.9 ± 0.5 | 4.3 ± 0.9 | |

| 200 mg/kg | Cmax (ng/mL) | 89.6 ± 25.4 | 456.3 ± 112.9 |

| AUClast (ng·h/mL) | 287.9 ± 81.5 | 2987.4 ± 745.1 | |

| T½ (h) | 2.8 ± 0.7 | 5.1 ± 1.2 |

Cmax: Maximum plasma concentration; AUC_last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T½: Elimination half-life.

The data clearly indicate that after both intravenous and oral administration of fisetin, the systemic exposure (as measured by AUC) to the metabolite this compound is substantially higher than that of the parent compound, fisetin.[1][3] This highlights the rapid and efficient methylation of fisetin in vivo.

Experimental Protocols

The characterization of fisetin metabolism to this compound relies on well-defined experimental procedures. The following sections detail the methodologies commonly employed in these studies.

In Vivo Animal Studies

-

Animal Model: Male ICR mice are frequently used for pharmacokinetic studies of fisetin.[1]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to food and water.

-

Drug Administration:

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration from the retro-orbital plexus or other appropriate sites into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation and Bioanalysis

-

Plasma Sample Preparation: A common method for extracting fisetin and this compound from plasma is direct protein precipitation.[1] This involves adding a precipitating agent, such as acetonitrile, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then collected for analysis.

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of fisetin and this compound in biological matrices.[1][4]

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate fisetin, this compound, and an internal standard. A C18 column is typically employed with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for fisetin, this compound, and the internal standard are monitored for accurate quantification.

-

Visualizations

Metabolic Pathway of Fisetin to this compound

The primary metabolic conversion of fisetin to this compound involves the methylation of the 3'-hydroxyl group on the B-ring of the fisetin molecule. This reaction is catalyzed by catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catechols.

Experimental Workflow for In Vivo Fisetin Metabolism Studies

The following diagram outlines the typical workflow for an in vivo study investigating the metabolism of fisetin to this compound.

Conclusion

The in vivo metabolism of fisetin is characterized by a rapid and substantial conversion to its 3'-O-methylated metabolite, this compound. Pharmacokinetic studies in mice have consistently demonstrated that this compound is the dominant circulating species following fisetin administration, with significantly higher systemic exposure compared to the parent compound. This metabolic pathway has profound implications for the biological activity and therapeutic potential of fisetin, as this compound itself has been shown to possess biological activity.[2] A thorough understanding of this metabolic conversion, facilitated by robust experimental protocols and sensitive bioanalytical techniques such as LC-MS/MS, is essential for the continued development and clinical application of fisetin and its derivatives. Future research should focus on elucidating the inter-species differences in fisetin metabolism and the clinical relevance of this compound formation in humans.

References

- 1. Identification of absolute conversion to this compound from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fisetin disposition and metabolism in mice: Identification of this compound as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UHPLC-Q-TOF-MS/MS Method Based on Four-Step Strategy for Metabolism Study of Fisetin in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic Profile of Geraldol in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) is the primary and biologically active metabolite of the flavonoid Fisetin. Preclinical studies in mice have demonstrated that following the administration of Fisetin, this compound is rapidly formed and becomes the dominant circulating compound, exhibiting higher plasma concentrations (Cmax) and overall exposure (AUC) than the parent compound. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in mice, based on available data from studies involving the administration of Fisetin. The document details the experimental protocols for its quantification and explores its interaction with key signaling pathways.

Pharmacokinetic Profile of this compound in Mice

The pharmacokinetic parameters of this compound have been characterized in mice following both intravenous (i.v.) and oral (p.o.) administration of its parent compound, Fisetin. These studies consistently show that Fisetin is rapidly and extensively metabolized to this compound.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in mouse plasma after the administration of Fisetin.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration of Fisetin.

| Parameter | 2 mg/kg Fisetin |

| Cmax (ng/mL) | Data not explicitly reported |

| Tmax (h) | Data not explicitly reported |

| AUC (ng·h/mL) | Data not explicitly reported |

| Half-life (t½) (h) | Data not explicitly reported |

Note: While specific values for Cmax, Tmax, AUC, and half-life of this compound after intravenous administration of Fisetin were not detailed in the reviewed literature, it was consistently noted that this compound is the dominant circulating metabolite.

Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration of Fisetin.

| Parameter | 100 mg/kg Fisetin | 200 mg/kg Fisetin |

| Cmax (ng/mL) | Higher than Fisetin | Higher than Fisetin |

| Tmax (h) | Data not explicitly reported | Data not explicitly reported |

| AUC (ng·h/mL) | Higher than Fisetin | Higher than Fisetin |

| Half-life (t½) (h) | Data not explicitly reported | Data not explicitly reported |

Note: Studies have consistently reported that the Cmax and AUC values for this compound are higher than those of Fisetin following oral administration of Fisetin. However, specific numerical values for this compound's pharmacokinetic parameters were not consistently provided in the reviewed literature.

Experimental Protocols

The pharmacokinetic data for this compound were obtained from studies investigating the disposition of Fisetin in mice. The following sections detail the methodologies employed in these key experiments.

Animal Models and Husbandry

-

Species: Mouse

-

Strain: ICR mice have been utilized in these studies.

-

Health Status: Healthy, specific pathogen-free mice are typically used.

-

Housing: Mice are generally housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

Drug Administration

-

Intravenous (i.v.) Administration: Fisetin was administered as a single bolus dose, typically via the tail vein. A common dosage used is 2 mg/kg.

-

Oral (p.o.) Administration: Fisetin was administered via oral gavage. Dosages of 100 mg/kg and 200 mg/kg have been reported.

Blood Sampling

-

Method: Blood samples are collected at various time points post-administration to characterize the concentration-time profile. Serial blood sampling is often performed via the tail vein or retro-orbital sinus.

-

Processing: Blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound and its parent compound Fisetin in mouse plasma is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: A common method for plasma sample preparation is direct protein precipitation. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to remove proteins that can interfere with the analysis.

-

Chromatography: The separation of this compound and Fisetin is performed using a reversed-phase HPLC column.

-

Mass Spectrometry: Detection and quantification are carried out using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the analytes of interest.

-

Validation: The LC-MS/MS method is validated for linearity, accuracy, precision, matrix effect, and stability to ensure reliable and reproducible results.

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Studies

An In-depth Technical Guide on the Safety and Toxicity Profile of Geraldol

For Researchers, Scientists, and Drug Development Professionals